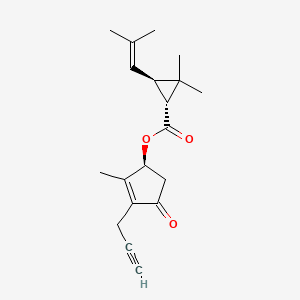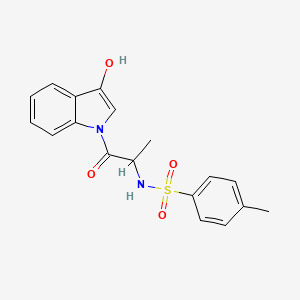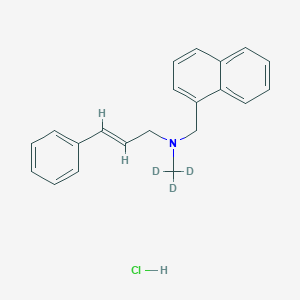
14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC), also known as 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC), is a useful research compound. Its molecular formula is C₂₇H₂₉Br₂NO₁₀ and its molecular weight is 687.33. The purity is usually 95%.
BenchChem offers high-quality 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Anticancerígeno
14-Bromo Daunorubicin Hydrobromide Salt es conocido por ser un agente anticancerígeno {svg_1}. Se utiliza en el tratamiento de varios tipos de cáncer, particularmente leucemias y tumores sólidos {svg_2}.
Modificación de la Daunorrubicina
La modificación de la daunorrubicina en su porción NH2 es un enfoque sintético bien establecido para obtener nuevos derivados de este compuesto {svg_3} {svg_4}. La porción daunosamina de este antibiótico se considera la parte más sensible de una molécula en términos de respuesta biológica a las transformaciones químicas {svg_5} {svg_6}.
Síntesis de Nuevos Antibióticos Antraciclínicos
Utilizando técnicas sintéticas simples y efectivas, se ha obtenido una serie de derivados de la daunorrubicina que conservan la funcionalidad amina {svg_7} {svg_8}. Estos también pueden utilizarse como precursores potenciales para futuras transformaciones {svg_9} {svg_10}.
Investigación y Desarrollo de Nuevos Medicamentos
La modificación de la daunorrubicina y sus derivados es un proceso desafiante que a menudo requiere múltiples pasos químicos {svg_11}. Sin embargo, el desarrollo de métodos simples para la modificación de la molécula de daunorrubicina en el átomo de nitrógeno amina permite la síntesis rápida y efectiva de nuevos antibióticos antraciclínicos {svg_12} {svg_13}. Esto no solo ayuda a evaluar su citotoxicidad primaria, sino también a utilizarlos como materiales de partida para futuras transformaciones {svg_14} {svg_15}.
Mecanismo De Acción
Target of Action
14-Bromo Daunorubicin Hydrobromide Salt is an analogue of Daunorubicin , a well-known anticancer agent . The primary targets of Daunorubicin are DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Daunorubicin interacts with its targets through a couple of mechanisms. It forms complexes with DNA by intercalation between base pairs . Intercalation involves the insertion of the planar anthracycline ring system of Daunorubicin between adjacent base pairs of DNA, distorting the DNA helix and thereby interfering with DNA replication and transcription . Daunorubicin also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The interaction of Daunorubicin with DNA and topoisomerase II disrupts several essential biochemical pathways. The inhibition of DNA replication and transcription prevents the synthesis of new DNA molecules and RNA, respectively, which are necessary for cell growth and division . The inhibition
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
14-Bromo Daunorubicin Hydrobromide Salt plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid synthesis. This compound interacts with several key biomolecules, including DNA, RNA, and various enzymes involved in nucleic acid metabolism. The primary interaction is with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA strands, 14-Bromo Daunorubicin Hydrobromide Salt stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately leading to DNA breaks and apoptosis .
Cellular Effects
The effects of 14-Bromo Daunorubicin Hydrobromide Salt on cells are profound, particularly in cancer cells. This compound induces cytotoxicity by interfering with cell division and promoting apoptosis. It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 14-Bromo Daunorubicin Hydrobromide Salt has been shown to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby tipping the balance towards cell death . Additionally, it disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and further promoting apoptosis.
Molecular Mechanism
At the molecular level, 14-Bromo Daunorubicin Hydrobromide Salt exerts its effects through several mechanisms. The primary mechanism involves the intercalation into DNA, which disrupts the normal function of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis. This compound also binds to and inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks. Furthermore, 14-Bromo Daunorubicin Hydrobromide Salt can generate ROS, which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Bromo Daunorubicin Hydrobromide Salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. In vitro studies have shown that the cytotoxic effects of 14-Bromo Daunorubicin Hydrobromide Salt can be observed within hours of treatment, with significant cell death occurring within 24 to 48 hours. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 14-Bromo Daunorubicin Hydrobromide Salt in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. At higher doses, it can cause significant adverse effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. These toxic effects are primarily due to the generation of ROS and the disruption of normal cellular processes . Therefore, careful dosage optimization is crucial to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
14-Bromo Daunorubicin Hydrobromide Salt is metabolized primarily in the liver, where it undergoes reduction and hydrolysis to form active and inactive metabolites. The primary enzymes involved in its metabolism include cytochrome P450 reductase and aldo-keto reductases. These enzymes facilitate the reduction of the anthracycline ring and the cleavage of glycosidic bonds, respectively. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the bile and urine . The metabolic pathways of 14-Bromo Daunorubicin Hydrobromide Salt can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and toxicity profile.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo Daunorubicin Hydrobromide Salt involves the bromination of Daunorubicin followed by hydrobromide salt formation.", "Starting Materials": [ "Daunorubicin", "Bromine", "Hydrobromic acid", "Acetic acid", "Water" ], "Reaction": [ { "Step 1": "Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring at room temperature." }, { "Step 2": "The reaction mixture is stirred for several hours until the bromination is complete." }, { "Step 3": "The reaction mixture is poured into ice-cold water and the resulting precipitate is collected by filtration." }, { "Step 4": "The precipitate is dissolved in hydrobromic acid and the solution is evaporated to dryness." }, { "Step 5": "The resulting solid is washed with water and dried to obtain 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)." } ] } | |
Número CAS |
60873-68-9 |
Fórmula molecular |
C₂₇H₂₉Br₂NO₁₀ |
Peso molecular |
687.33 |
Sinónimos |
(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromodaunomycin Hydrobromide Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)




![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
